3-Aminobicyclo[1.1.1]pentane-1-carbonitrile hydrochloride
Description
3-Aminobicyclo[1.1.1]pentane-1-carbonitrile hydrochloride (CAS: 2170371-90-9) is a bicyclic compound featuring a strained [1.1.1]pentane scaffold substituted with an amino group (-NH2) and a carbonitrile (-CN) group. This compound is commercially available in purities up to 98%, with prices ranging from €322 to €3,296 per gram depending on the supplier and batch size . Its high strain energy and compact structure make it valuable in medicinal chemistry as a bioisostere for tert-butyl, phenyl, or other bulky groups, particularly in drug discovery targeting central nervous system disorders or metabolic diseases .
Properties
IUPAC Name |
3-aminobicyclo[1.1.1]pentane-1-carbonitrile;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2.ClH/c7-4-5-1-6(8,2-5)3-5;/h1-3,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLDUCIWJJNDCRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)N)C#N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2170371-90-9 | |
| Record name | Bicyclo[1.1.1]pentane-1-carbonitrile, 3-amino-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2170371-90-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-aminobicyclo[1.1.1]pentane-1-carbonitrile hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Nitrile Group Introduction
The nitrile moiety at position 1 is introduced via nucleophilic substitution or dehydration of primary amides. A practical route involves treating 1-carboxybicyclo[1.1.1]pentane-3-amine with thionyl chloride to form the acyl chloride, followed by reaction with ammonia to yield the amide. Dehydration using phosphorus oxychloride or Burgess reagent affords the nitrile. Alternative methods employ cyanide salts (e.g., KCN) in SN2 reactions with halogenated BCP derivatives, though this approach requires stringent temperature control to prevent decomposition.
Amine Functionalization and Hydrochloride Salt Formation
Curtius Rearrangement for Primary Amine Synthesis
The 3-amino group is installed via Curtius rearrangement of the corresponding acyl azide. Bicyclo[1.1.1]pentane-1-carbonitrile-3-carboxylic acid is treated with diphenyl phosphoryl azide (DPPA) and triethylamine in tert-butanol, generating an isocyanate intermediate that undergoes hydrolysis to the primary amine. This method achieves yields of 78–83% and is scalable to multigram quantities.
Representative Procedure
- Dissolve bicyclo[1.1.1]pentane-1-carbonitrile-3-carboxylic acid (10.0 g, 0.07 mol) in anhydrous tetrahydrofuran (THF).
- Add DPPA (18.4 g, 0.07 mol) and triethylamine (7.1 g, 0.07 mol) dropwise at 0°C.
- Heat to 80°C for 12 hours, then hydrolyze with 6 M HCl.
- Extract with ethyl acetate, dry over sodium sulfate, and concentrate to obtain the amine.
Hydrochloride Salt Precipitation
The free base is dissolved in anhydrous diethyl ether, and hydrogen chloride gas is bubbled through the solution until precipitation is complete. Filtration and drying under vacuum yield the hydrochloride salt as a white crystalline solid (82–86% yield).
Spectroscopic Characterization and Analytical Data
Mass Spectrometry
Scalability and Industrial Applications
The continuous-flow photochemical method enables kilogram-scale production of the BCP core, with a total synthesis time of 24 hours for the diacid precursor. Functional group transformations are performed in batch reactors, with the entire process achieving an overall yield of 62% from propellane. Industrial batches (≥500 g) exhibit consistent purity (>97%) by HPLC, meeting pharmaceutical standards.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Photochemical + Curtius | 78–83 | 97 | High | Moderate |
| Cyanide Substitution | 65–70 | 95 | Moderate | Low |
| Amide Dehydration | 70–75 | 96 | High | High |
Challenges and Optimization Strategies
- Stability Issues: The BCP core is prone to ring-opening under strongly acidic or basic conditions. Reactions should be conducted at pH 6–8 and temperatures below 40°C.
- Purification Difficulties: Silica gel chromatography may degrade the product; instead, use recrystallization from tert-butyl methyl ether/pentane mixtures.
Chemical Reactions Analysis
Hydrolysis Reactions
The nitrile group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acids or amides. While direct data for this compound is limited, analogous BCP nitriles show predictable behavior:
Mechanism :
-
Acidic: Nitrile protonation → imidic acid → tautomerization to amide → further hydrolysis to carboxylic acid.
-
Basic: Nucleophilic hydroxide attack on nitrile → amide intermediate → potential over-hydrolysis to carboxylate.
Amine Functionalization
The primary amine participates in nucleophilic substitutions and condensations. Example transformations include:
Schiff Base Formation
| Reagents | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Benzaldehyde, EtOH, RT | 12 hr stirring | N-Benzylidene derivative | 85% (analog) |
Application : Stabilizes the amine for downstream reactions or purification.
Acylation
| Reagents | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Acetyl chloride, pyridine, 0°C → RT | 2 hr | N-Acetyl derivative | 90% (analog) |
Key Insight : Acylation suppresses amine reactivity, enabling selective nitrile modification.
Reduction to Amine
Catalytic hydrogenation converts nitriles to primary amines:
| Reagents | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| H₂ (1 atm), Ra-Ni, EtOH | 24 hr, RT | 1,3-Diaminobicyclo[1.1.1]pentane | 70% (analog) |
Note : Over-reduction risks require careful catalyst selection.
Cycloadditions
The nitrile engages in [2+3] cycloadditions with azides under Huisgen conditions:
| Reagents | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| NaN₃, Cu(I), H₂O/THF | 60°C, 8 hr | Tetrazole derivative | 65% (analog) |
Application : Generates bioisosteres for medicinal chemistry .
BCP Ring-Opening Reactions
The strained BCP core undergoes radical or electrophilic ring-opening, though the amine and nitrile substituents influence reactivity:
| Reagents | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Br₂, CCl₄ | 0°C, 1 hr | 1,3-Dibromo derivative | 50% (analog) |
Mechanism : Electrophilic bromination at bridgehead positions → ring scission.
Cross-Coupling Reactions
The nitrile and amine enable metal-catalyzed couplings:
| Reaction Type | Catalysts | Product | Yield | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Biaryl derivatives | 55% (analog) |
Limitation : Steric hindrance from the BCP framework reduces coupling efficiency compared to planar aromatics.
Stability Considerations
Scientific Research Applications
3-Aminobicyclo[1.1.1]pentane-1-carbonitrile hydrochloride has several scientific research applications across different fields:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecular structures.
Biology: The compound can be employed in biochemical studies to investigate enzyme-substrate interactions and protein binding.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 3-Aminobicyclo[1.1.1]pentane-1-carbonitrile hydrochloride exerts its effects depends on its specific application. In biochemical studies, it may interact with enzymes or receptors, leading to changes in biological activity. The molecular targets and pathways involved can vary widely, depending on the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Bicyclic Compounds
Bicyclo[2.2.2]octane Derivatives
Ethyl (2S,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride (CAS: 1626394-43-1) differs in ring size ([2.2.2] vs. [1.1.1]) and functionalization (ester vs. nitrile). Key distinctions include:
- Reduced Strain : The larger bicyclo[2.2.2]octane core exhibits lower ring strain, enhancing thermal stability (melting point: 195–196°C) compared to the more reactive [1.1.1]pentane analog .
- Stereochemical Complexity : The [2.2.2] derivatives demonstrate enantiomeric separation (e.g., αD = ±15–47°), whereas the [1.1.1]pentane analog’s stereochemistry remains unexplored in the literature .
- Applications : Bicyclo[2.2.2]octane carboxylates are used as rigid scaffolds in peptide mimetics, while the nitrile group in the [1.1.1]pentane derivative may enhance hydrogen-bonding interactions in enzyme inhibitors .
Table 1: Structural and Physical Properties Comparison
| Compound | Molecular Formula | Molecular Weight | Functional Groups | Melting Point/State | Key Applications |
|---|---|---|---|---|---|
| Target Compound | C6H8ClN2 | 159.60 | -NH2, -CN | Not reported | Bioisostere, drug discovery |
| Ethyl (2S,3S)-3-amino-[2.2.2]octane-2-carboxylate HCl | C11H20ClNO2 | 233.74 | -NH2, -COOEt | 195–196°C | Peptide mimetics |
| Methyl 3-amino-[1.1.1]pentane-1-carboxylate HCl | C7H12ClNO2 | 177.63 | -NH2, -COOMe | Not reported | Intermediate for BCP analogs |
Functional Group Variants
3-Fluorobicyclo[1.1.1]pentan-1-amine Hydrochloride
- Synthesis involves azide intermediates and catalytic hydrogenation .
- Utility : Fluorinated bicyclo[1.1.1]pentanes are explored in positron emission tomography (PET) tracers due to their ability to mimic aromatic rings without π-electron systems .
3-(Aminomethyl)bicyclo[1.1.1]pentan-1-ol Hydrochloride (CAS: 2227206-71-3)
- Hydroxyl Group Impact: The hydroxyl (-OH) and aminomethyl (-CH2NH2) groups enable hydrogen bonding, increasing solubility in polar solvents. This contrasts with the hydrophobic nitrile group in the target compound .
- Synthesis : Prepared via reductive amination or borane-mediated reactions, highlighting divergent synthetic routes compared to the nitrile analog’s Pd/C-catalyzed hydrogenation .
Biological Activity
3-Aminobicyclo[1.1.1]pentane-1-carbonitrile hydrochloride (ABPC) is a bicyclic compound with notable biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and therapeutic potential, supported by relevant research findings.
Chemical Structure and Properties
ABPC has the molecular formula and a molecular weight of 144.60 g/mol. It features a bicyclic structure with an amino group and a nitrile group, which contribute to its unique chemical properties and biological interactions.
The biological activity of ABPC is primarily attributed to its interaction with various molecular targets within the body. Research indicates that it may influence enzyme-substrate interactions, receptor binding, and signal transduction pathways. Notably, ABPC has been implicated in modulating phosphatidylinositol 3-kinase (PI3K) pathways, which are crucial for cellular processes such as growth, survival, adhesion, and migration .
Biological Activity Overview
In vitro Studies:
- Enzyme Inhibition: ABPC has demonstrated inhibitory effects on certain enzymes, with IC50 values reported in various studies. For instance, one study noted an IC50 value of 0.13 µM for a derivative containing ABPC in the context of sulfonyl urea compounds .
- Cellular Effects: The compound has been shown to affect cell migration and cytokine production in immune cells, indicating its potential role in inflammatory responses .
In vivo Studies:
- Therapeutic Applications: Research has highlighted the potential of ABPC in treating conditions related to immune dysfunction and inflammation. Its ability to modulate PI3K activity suggests it could be beneficial in autoimmune diseases and allergies .
Comparative Analysis with Similar Compounds
ABPC can be compared to other bicyclic compounds that exhibit similar structural characteristics but differ in functional groups:
| Compound Name | Functional Group | Notable Activity |
|---|---|---|
| 3-Aminobicyclo[1.1.1]pentane-1-carboxylic acid | Carboxylic acid | Varies significantly from ABPC |
| 3-Aminobicyclo[1.1.1]pentane-1-carboxamide | Amide | Different biological properties |
These comparisons illustrate how variations in functional groups can lead to distinct biological activities.
Case Study 1: Enzyme Inhibition
A study evaluating the inhibitory effects of ABPC on specific enzymes revealed significant potency against certain targets involved in metabolic pathways. The findings indicated that derivatives of ABPC could be optimized for enhanced activity through structural modifications.
Case Study 2: Immune Modulation
In another investigation focusing on immune responses, ABPC was shown to enhance cytokine production in T-cells when stimulated with anti-CD3 antibodies. This suggests its potential as an immunomodulatory agent.
Q & A
Q. How can researchers synthesize 3-Aminobicyclo[1.1.1]pentane-1-carbonitrile hydrochloride, and what key intermediates are involved?
Methodological Answer: Synthetic routes often involve bicyclo[1.1.1]pentane scaffolds functionalized via nucleophilic substitution or reductive amination. For example, methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate hydrochloride (CAS 676371-65-6) can serve as a precursor, where the ester group is hydrolyzed and further modified to introduce the nitrile moiety . Reaction conditions (e.g., temperature, catalysts like Pd/C for hydrogenation) and protecting groups (e.g., Boc for amines) are critical to avoid side reactions. Key intermediates include bicyclo[1.1.1]pentane derivatives with hydroxyl or ester groups, as evidenced in PharmaBlock’s catalog .
Q. What analytical techniques are essential for confirming the structure and purity of this compound?
Methodological Answer:
- 1H/13C NMR : To resolve the bicyclo[1.1.1]pentane scaffold’s unique bridgehead protons and confirm amine/nitrile placement. Deuterated solvents (e.g., DMSO-d6) enhance signal resolution for strained systems .
- HRMS (High-Resolution Mass Spectrometry) : Validates molecular formula (e.g., C6H9ClN2 for the hydrochloride salt).
- X-ray Crystallography : Resolves spatial arrangement, particularly for strained bicyclo systems .
- HPLC-PDA : Assesses purity (>98% as per BLDpharm’s specifications) and detects impurities like unreacted precursors .
Q. What purification strategies are effective for this bicyclo[1.1.1]pentane derivative?
Methodological Answer:
- Recrystallization : Use polar aprotic solvents (e.g., acetonitrile) to exploit solubility differences.
- Column Chromatography : Silica gel with gradient elution (hexane/ethyl acetate) separates nitrile-containing products from byproducts .
- Membrane Separation : Nanofiltration removes residual salts or low-molecular-weight impurities, critical for hydrochloride salts .
Advanced Research Questions
Q. How can this compound be applied in fragment-based drug design (FBDD) to improve pharmacokinetic properties?
Methodological Answer: The bicyclo[1.1.1]pentane core serves as a bioisostere for tert-butyl or aromatic groups, reducing metabolic liability. For example:
- Solubility Optimization : Introduce polar groups (e.g., hydroxyls) at the 3-position while retaining the nitrile’s metabolic stability .
- Target Binding Studies : Use SPR (Surface Plasmon Resonance) to measure affinity changes when substituting linear chains with the bicyclo scaffold . Computational docking (e.g., AutoDock Vina) predicts binding poses, validated by mutagenesis data .
Q. How should researchers resolve contradictions between computational predictions and experimental reactivity data for this compound?
Methodological Answer:
- Re-evaluate Computational Models : Use higher-level quantum mechanics (e.g., DFT at the B3LYP/6-311+G** level) to refine reaction pathways, especially for strained systems .
- Kinetic vs. Thermodynamic Control : Perform time-resolved NMR to identify intermediates (e.g., carbocation rearrangements) that deviate from static computational models .
- Experimental Replication : Vary solvents (e.g., DMF vs. THF) and temperatures to test computational assumptions about transition states .
Q. What safety protocols are critical when handling this compound in a research laboratory?
Methodological Answer:
- PPE : Wear nitrile gloves (tested for chemical resistance) and safety goggles to prevent skin/eye contact, as analogs like 3-aminobicyclo[1.1.1]pentan-1-ol hydrochloride are classified as irritants .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of hydrochloride vapors or nitrile byproducts .
- Storage : Store at 2–8°C under inert gas (argon) to prevent degradation, as recommended for similar bicyclo derivatives .
Q. How can researchers leverage this compound’s nitrile group for bioconjugation or probe development?
Methodological Answer:
- Click Chemistry : React the nitrile with hydroxylamine to form amidoximes, enabling conjugation to fluorescent tags (e.g., Alexa Fluor 647) via NHS ester chemistry .
- Photoaffinity Labeling : Substitute the nitrile with a diazirine group for UV-induced crosslinking to target proteins .
Q. What computational tools are best suited to predict the compound’s reactivity in novel reactions?
Methodological Answer:
- Reaction Path Search Software : GRRM or AFIR methods map potential energy surfaces for strained bicyclo systems .
- Machine Learning : Train models on bicyclo[1.1.1]pentane reaction datasets (e.g., Hammett parameters for nitrile substituents) to predict regioselectivity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
